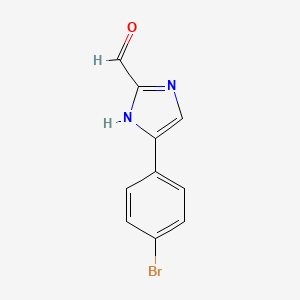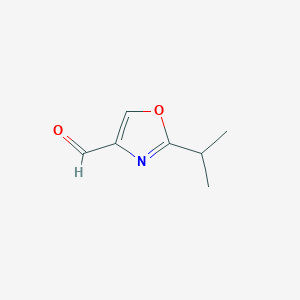
(2-Bromo-3-chlorophenyl)methanol
Vue d'ensemble
Description
(2-Bromo-3-chlorophenyl)methanol: is an organic compound that belongs to the class of halogenated phenylmethanols It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, with a hydroxyl group (-OH) attached to the methylene carbon
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (2-Bromo-3-chlorophenyl)methanol may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . These reactions involve the formation of a resonance-stabilized carbocation , which could be a key step in the interaction of this compound with its targets.
Biochemical Pathways
Related compounds are known to participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect a variety of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects
Action Environment
It’s known that the rate of reactions involving similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals . These factors could potentially influence the action of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2-Bromo-3-chlorophenyl)methanol involves the Grignard reaction.
Halogenation: Another approach involves the halogenation of phenylmethanol derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or halogenation processes, optimized for yield and purity. These methods often require precise control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-Bromo-3-chlorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Major Products:
Oxidation: Formation of (2-Bromo-3-chlorophenyl)aldehyde or (2-Bromo-3-chlorophenyl)ketone.
Reduction: Formation of (2-Bromo-3-chlorophenyl)methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2-Bromo-3-chlorophenyl)methanol serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Comparaison Avec Des Composés Similaires
- (2-Bromo-4-chlorophenyl)methanol
- (3-Bromo-2-chlorophenyl)methanol
- (2-Bromo-3-fluorophenyl)methanol
Comparison:
- Halogen Positioning: The position of the halogen atoms on the phenyl ring can significantly influence the compound’s reactivity and biological activity. For example, (2-Bromo-4-chlorophenyl)methanol may exhibit different reactivity patterns compared to (2-Bromo-3-chlorophenyl)methanol due to the different spatial arrangement of the halogens .
- Chemical Properties: The presence of different halogens (e.g., fluorine instead of chlorine) can alter the compound’s chemical properties, such as polarity and boiling point, affecting its suitability for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis
Propriétés
IUPAC Name |
(2-bromo-3-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXFGIIUDAGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729412 | |
| Record name | (2-Bromo-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232407-29-2 | |
| Record name | (2-Bromo-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)









carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)

